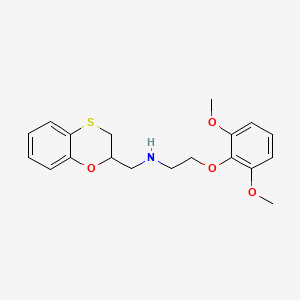
Benoxathian
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benoxathian is a chemical compound known for its role as an alpha-1 adrenergic receptor antagonist. It was primarily studied in the 1980s for its potential antihypertensive effects, which means it was investigated for its ability to lower blood pressure . The compound has a molecular formula of C19H23NO4S and a molar mass of 361.46 g/mol .
Preparation Methods
The synthesis of Benoxathian involves several steps, starting with the preparation of the core structure, 1,4-benzoxathiin. This is followed by the introduction of the ethanamine side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Benoxathian undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying alpha-1 adrenergic receptor antagonists.
Mechanism of Action
Benoxathian exerts its effects by binding to alpha-1 adrenergic receptors, which are proteins found on the surface of certain cells. By blocking these receptors, this compound prevents the usual action of neurotransmitters like norepinephrine, leading to a decrease in blood pressure. This mechanism involves complex molecular interactions and pathways that ultimately result in the relaxation of blood vessels .
Comparison with Similar Compounds
Benoxathian is similar to other alpha-1 adrenergic receptor antagonists, such as prazosin and doxazosin. it has unique structural features that differentiate it from these compounds. For example, the presence of the 1,4-benzoxathiin core structure is a distinguishing feature. Similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat high blood pressure.
Doxazosin: Used for treating high blood pressure and benign prostatic hyperplasia.
Terazosin: Similar to doxazosin, used for treating high blood pressure and prostate enlargement.
This compound’s unique structure and specific receptor interactions make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
92642-94-9 |
|---|---|
Molecular Formula |
C19H23NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C19H23NO4S/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14/h3-9,14,20H,10-13H2,1-2H3 |
InChI Key |
QAUVAHYHKLRJCQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2 |
Synonyms |
2-(((2-(2,6-dimethoxyphenoxy)ethyl)amino)methyl)-1,4-benzoxathian benoxathian benoxathian hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


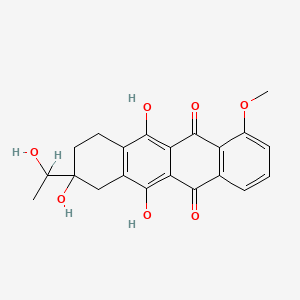
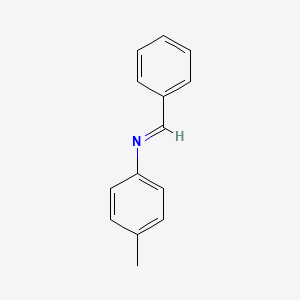
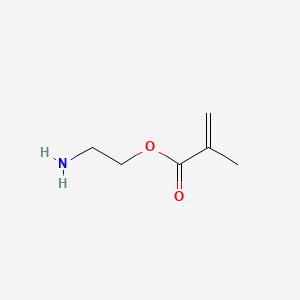
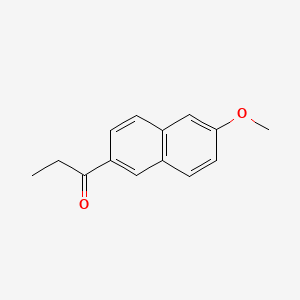
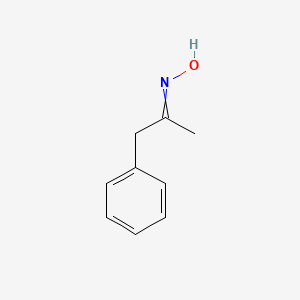
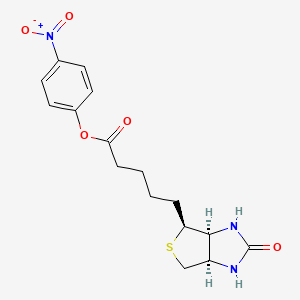
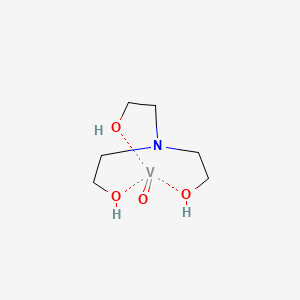
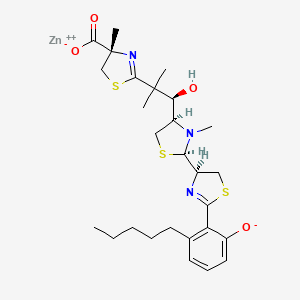
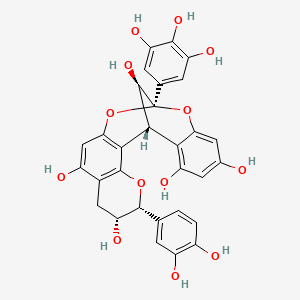

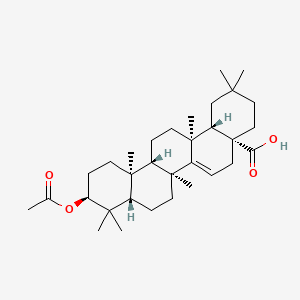
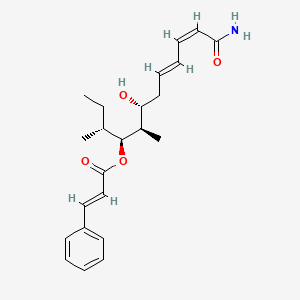
![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)

